molecular formula C9H6F3N3O2 B8556765 1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)-

1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)-

Cat. No. B8556765
M. Wt: 245.16 g/mol
InChI Key: VKAUZTZKUUNFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H6F3N3O2 and its molecular weight is 245.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Benzimidazole, 1-methyl-6-nitro-2-(trifluoromethyl)-

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

1-methyl-6-nitro-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C9H6F3N3O2/c1-14-7-4-5(15(16)17)2-3-6(7)13-8(14)9(10,11)12/h2-4H,1H3

InChI Key

VKAUZTZKUUNFHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml round bottomed flask was charged with N1-methyl-5-nitrobenzene-1,2-diamine (29 g, 0.16 mol), trifluoroacetic acid (22 ml, 0.24 mol) and a few drops of concentrated HCl. A minimum amount of DCM (˜20 ml) was added so that the solid mixture was stirring. The reaction mixture was heated to 70° C. for 12 hours forming a dark brown liquid. The reaction mixture was allowed to cool to room temperature, basified by the slow addition of saturated bicarbonate solution, and extracted into ethyl acetate. The aqueous layer was further extracted twice with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo. The compound was purified by flash column chromatography (10 to 20% ethyl acetate/petrol) to afford the title compound (8 g, 20% yield). 1H NMR (DMSO D6, 400 MHz) 4.2 (3H, s), 8.05 (1H, d), 8.35 (1H, d), 8.55 (1H, s); MS (ES+) 246.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
20%

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